

# molecular weight and formula of 2-Hydroxyheptanal

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Hydroxyheptanal

Cat. No.: B095475

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## In-Depth Technical Guide to 2-Hydroxyheptanal

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **2-Hydroxyheptanal**, a significant alpha-hydroxy aldehyde. The document details its chemical and physical properties, outlines experimental protocols for its analysis, and discusses its biological relevance, particularly its role as a product of lipid peroxidation. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development, offering foundational data and methodologies pertinent to the study and application of this compound.

### Core Compound Properties

**2-Hydroxyheptanal** is an organic compound characterized by a seven-carbon chain with a hydroxyl group on the alpha-carbon relative to the aldehyde functional group.

### Chemical and Physical Data

A summary of the key quantitative data for **2-Hydroxyheptanal** is presented in Table 1. This information is critical for its handling, characterization, and application in experimental settings.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>2</sub>	[1]
Molecular Weight	130.18 g/mol	[1]
CAS Number	17046-02-5	[1][2]
Boiling Point	185.7°C at 760 mmHg	[2]
Density	0.934 g/cm <sup>3</sup>	[2]
Flash Point	70.9°C	[2]
Vapor Pressure	0.194 mmHg at 25°C	[2]
Refractive Index	1.432	[2]

## Biological Significance and Signaling Pathways

**2-Hydroxyheptanal** has been identified as a major aldehydic product of lipid peroxidation of n-6 fatty acids, such as linoleic acid and arachidonic acid.[3] This positions **2-Hydroxyheptanal** as a biomarker and potential mediator in processes involving oxidative stress.

### Lipid Peroxidation Pathway

The formation of **2-Hydroxyheptanal** is a downstream event in the lipid peroxidation cascade. This process is initiated by reactive oxygen species (ROS) and leads to the degradation of polyunsaturated fatty acids within cell membranes. The resulting reactive aldehydes, including **2-Hydroxyheptanal**, can act as signaling molecules, but at high concentrations can also contribute to cellular damage by forming adducts with proteins and DNA.



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Lipid Peroxidation Leading to **2-Hydroxyheptanal** Formation.

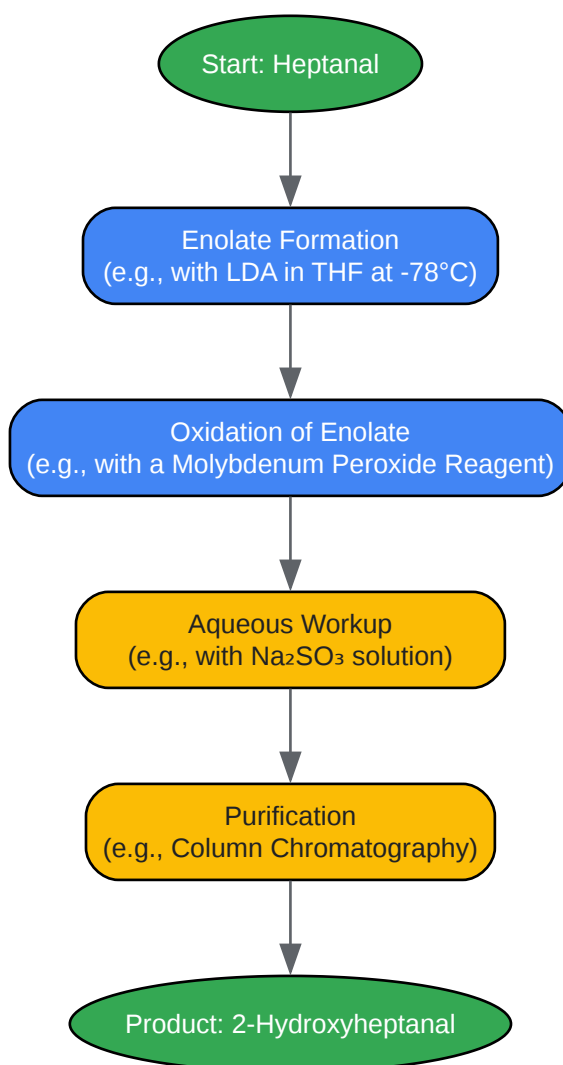
## Experimental Protocols

While a specific, detailed protocol for the laboratory synthesis of **2-Hydroxyheptanal** is not readily available in the reviewed literature, a general approach for the synthesis of  $\alpha$ -hydroxy aldehydes can be adapted. Furthermore, a validated analytical method for its detection in biological matrices is described.

### General Synthesis of $\alpha$ -Hydroxy Aldehydes (Illustrative Protocol)

The following is a generalized procedure for the synthesis of  $\alpha$ -hydroxy aldehydes, which can be adapted for the preparation of **2-Hydroxyheptanal** from heptanal.

Workflow for a Generic  $\alpha$ -Hydroxylation of an Aldehyde:



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### General Workflow for the Synthesis of $\alpha$ -Hydroxy Aldehydes.

#### Detailed Steps:

- **Enolate Formation:** A solution of heptanal in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g.,  $-78^{\circ}\text{C}$ ). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to form the lithium enolate.
- **Oxidation:** An oxidizing agent, for instance, a molybdenum peroxide reagent (e.g., MoOPH), is added to the enolate solution to introduce the hydroxyl group at the alpha position.
- **Quenching and Workup:** The reaction is quenched by the addition of a suitable aqueous solution, such as saturated sodium sulfite. The mixture is then allowed to warm to room temperature.
- **Extraction:** The aqueous and organic layers are separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$ ), and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified using a suitable technique, such as column chromatography on silica gel, to yield pure **2-Hydroxyheptanal**.

## Analytical Protocol: Detection and Quantification in Biological Samples

A method for the analysis of **2-Hydroxyheptanal** as a product of lipid peroxidation in biological tissues has been described.[3] This method involves derivatization followed by gas chromatography-mass spectrometry (GC-MS).

#### Methodology:

- **Sample Preparation:** A biological sample (e.g., liver tissue) is homogenized.

- **Derivatization:** The aldehydes in the sample are derivatized using pentafluorobenzyloxime (PFB-oxime). This step enhances the volatility and thermal stability of the analyte for GC analysis and introduces a fragment-rich group for sensitive MS detection.
- **GC-MS Analysis:** The derivatized sample is analyzed by GC-MS. The separation is performed on a suitable capillary column, and the mass spectrometer is operated in a mode that allows for the identification and quantification of the PFB-oxime derivative of **2-Hydroxyheptanal** based on its retention time and characteristic mass fragments.

## Spectroscopic Data

The characterization of **2-Hydroxyheptanal** relies on standard spectroscopic techniques. While full spectra are not provided here, the availability of <sup>13</sup>C NMR data has been noted in public databases.<sup>[1][4]</sup>

Expected Spectroscopic Features:

- <sup>1</sup>H NMR: A characteristic signal for the aldehydic proton, a signal for the proton on the carbon bearing the hydroxyl group, and signals corresponding to the protons of the pentyl chain.
- <sup>13</sup>C NMR: A signal for the carbonyl carbon of the aldehyde, a signal for the carbon attached to the hydroxyl group, and signals for the carbons of the pentyl chain.
- IR Spectroscopy: A strong absorption band for the C=O stretch of the aldehyde, and a broad absorption band for the O-H stretch of the hydroxyl group.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern characteristic of α-hydroxy aldehydes.

## Conclusion

**2-Hydroxyheptanal** is a molecule of interest due to its origins in lipid peroxidation, a fundamental biological process with implications in health and disease. This guide provides essential data and methodologies to support further research into its synthesis, characterization, and biological roles. The outlined protocols offer a starting point for its preparation and analysis, which are crucial for investigating its function in cellular signaling and

as a potential biomarker for oxidative stress. Further studies are warranted to fully elucidate its specific biological functions and potential applications in drug development.

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- To cite this document: BenchChem. [molecular weight and formula of 2-Hydroxyheptanal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095475#molecular-weight-and-formula-of-2-hydroxyheptanal]

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